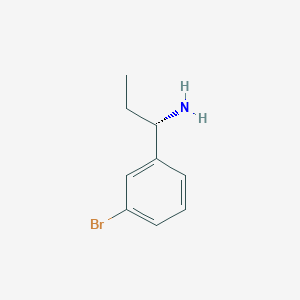
(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2H-1,2,3-triazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2H-1,2,3-triazol-4-yl)methanone is an intricate organic compound featuring diverse functional groups, including pyrimidinyl, piperidinyl, and triazolyl structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multistep procedure. Starting with the preparation of the pyrimidinyl and triazolyl intermediates, the synthetic route proceeds with the formation of the piperidinyl moiety followed by the final coupling reaction. Key reagents include:
5,6-Dimethylpyrimidine: Prepared via condensation reactions.
Piperidine: Commonly commercially available.
Sodium azide: Used in the synthesis of the triazole ring.
Industrial Production Methods: Scale-up for industrial production demands careful optimization of reaction conditions to maximize yield and minimize by-products. Catalysts such as palladium or copper might be employed to enhance reaction efficiency. Solvent selection plays a crucial role, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) often favored.
Chemical Reactions Analysis
Types of Reactions: The compound engages in a variety of chemical reactions, owing to its multifaceted structure:
Oxidation: The pyrimidinyl and triazolyl rings can undergo oxidation, forming N-oxides.
Reduction: The piperidinyl group can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution is possible at the dimethylpyrimidinyl moiety.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Friedel-Crafts reagents or halogenation under Lewis acid catalysts.
Major Products: Depending on reaction conditions, major products include derivatives with modified electronic properties, such as N-oxide derivatives or halogenated analogs.
Scientific Research Applications
This compound serves as a cornerstone in various research domains:
Chemistry: Acts as a building block for more complex molecules.
Biology: Potentially used as a probe in biochemical assays due to its unique reactive sites.
Medicine: Investigated for pharmacological properties, such as enzyme inhibition or receptor binding.
Industry: Employed in the development of advanced materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action is intricately tied to its structure, enabling interaction with multiple molecular targets:
Molecular Targets: Can interact with specific enzymes or receptors due to its triazole and pyrimidine rings.
Pathways Involved: Participates in pathways that involve nucleophilic substitution or electrophilic addition, leveraging its functional groups to modulate biological activity.
Comparison with Similar Compounds
(2H-1,2,3-Triazol-4-yl)methanone derivatives: Feature similar triazole functionality.
5,6-Dimethylpyrimidine derivatives: Share the pyrimidine core but differ in additional functional groups.
Piperidinylmethanone derivatives: Contain the piperidine ring but lack the triazole-pyrimidine connectivity.
This detailed breakdown should provide you with a comprehensive understanding of (4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2H-1,2,3-triazol-4-yl)methanone, from its preparation to its wide array of applications.
Properties
IUPAC Name |
[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-10-11(2)16-9-17-14(10)23-8-12-3-5-21(6-4-12)15(22)13-7-18-20-19-13/h7,9,12H,3-6,8H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTCSRUYXYZECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=NNN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-methylpropan-2-yl)oxycarbonylamino]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid](/img/structure/B2664951.png)
![N-[(3-Oxo-5,6,7,8-tetrahydro-2H-cinnolin-4-yl)methyl]but-2-ynamide](/img/structure/B2664953.png)
![2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide](/img/new.no-structure.jpg)
![1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2664955.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2664960.png)
![N-cyclopropyl-2-(2-fluorophenoxy)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)acetamide](/img/structure/B2664961.png)
![2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine](/img/structure/B2664962.png)

![1-(2-Ethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B2664970.png)
